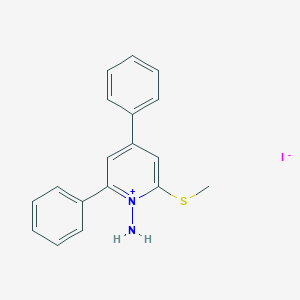
Benzoic acid, 3,3'-(2,2,2-trichloroethylidene)bis[6-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzoic acid moieties connected via a trichloroethylidene bridge, with hydroxyl groups attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- typically involves the reaction of 3,3’-(2,2,2-trichloroethylidene)bisphenol with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The trichloroethylidene bridge can be reduced under specific conditions.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the trichloroethylidene bridge.
Substitution: Halogenated or nitrated derivatives of the benzene rings.
Scientific Research Applications
Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The trichloroethylidene bridge may also play a role in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2,3,6-trichloro-
- Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bisphenol
Uniqueness
Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- is unique due to its specific structure, which combines the properties of benzoic acid and trichloroethylidene
Properties
CAS No. |
85273-91-2 |
|---|---|
Molecular Formula |
C16H11Cl3O6 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
5-[1-(3-carboxy-4-hydroxyphenyl)-2,2,2-trichloroethyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H11Cl3O6/c17-16(18,19)13(7-1-3-11(20)9(5-7)14(22)23)8-2-4-12(21)10(6-8)15(24)25/h1-6,13,20-21H,(H,22,23)(H,24,25) |
InChI Key |
JKVBVCSXZSPKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)C(=O)O)C(Cl)(Cl)Cl)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)
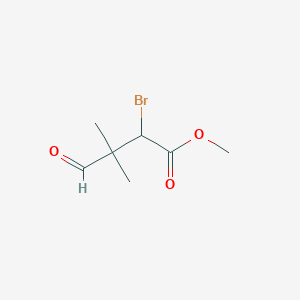
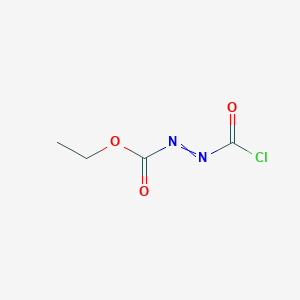

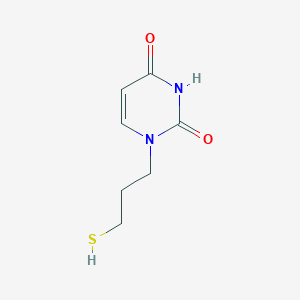
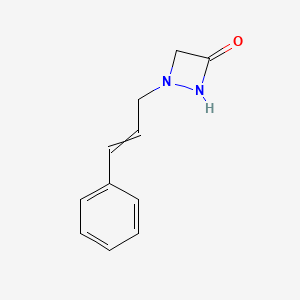
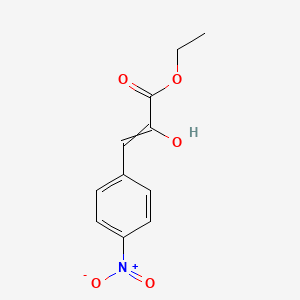
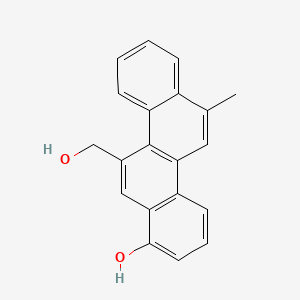
![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)
![Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate](/img/structure/B14426494.png)
